molecular formula C10H5N3O2 B2667127 8-Nitroquinoline-5-carbonitrile CAS No. 1394085-55-2

8-Nitroquinoline-5-carbonitrile

Cat. No. B2667127
M. Wt: 199.169
InChI Key: QDDPOULHTXIYEV-UHFFFAOYSA-N
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Description

8-Nitroquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1394085-55-2 . It has a molecular weight of 199.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 8-Nitroquinoline-5-carbonitrile is 1S/C10H5N3O2/c11-6-7-3-4-9 (13 (14)15)10-8 (7)2-1-5-12-10/h1-5H . This indicates the presence of 10 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

8-Nitroquinoline-5-carbonitrile is a powder that is stored at room temperature .

Scientific Research Applications

Excited State Proton Transfer Studies

Excited State Proton Transfer in 8-Hydroxy-5-Nitroquinoline

The photochemistry of 8-hydroxy-5-nitroquinoline, a compound related to 8-Nitroquinoline-5-carbonitrile, was investigated using spectroscopic techniques. This study provided insights into the photophysical properties of nitroquinoline derivatives, showing that the excited state proton transfer plays a crucial role in their photochemical behavior, which could be relevant for understanding their antimicrobial and anticancer properties (Wang et al., 2022).

Chemical Synthesis and Reactions

Reactions with Potassium Cyanide

Research on the reaction of nitroquinolines with potassium cyanide in methanol solution demonstrated the formation of o-methoxyquinoline-carbonitrile and 1-aminosoxazoloquinoline, highlighting the chemical versatility of nitroquinoline compounds for synthetic applications (Okamoto et al., 1969).

Synthesis of Derivatives and Biological Activity

Synthesis and Characterization of 2-Deoxo-5-Deazaalloxazines

A study focused on the synthesis of derivatives starting from 2-Amino-4-methylquinoline-3-carbonitrile, leading to compounds with potential antitumor activity. This research indicates the broader applicability of nitroquinoline derivatives in medicinal chemistry (Sarhan et al., 2001).

Antimicrobial Properties

Antimicrobial Activities of Ag(I) Quinoline Compounds

The synthesis and structural analysis of several Ag(I) quinoline complexes, including those derived from nitroquinoline, showed promising antimicrobial activities against multidrug-resistant bacterial strains. This research underscores the potential of nitroquinoline derivatives in developing new antimicrobial agents (Massoud et al., 2013).

Novel Synthesis Methods

Microwave-Assisted Synthesis

An alternative synthesis method for 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one, starting from a nitrobenzonitrile derivative, showcases the advancements in synthetic methodologies for preparing nitroquinoline derivatives more efficiently (Glossop, 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and cancer .

properties

IUPAC Name

8-nitroquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)10-8(7)2-1-5-12-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDPOULHTXIYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroquinoline-5-carbonitrile

Synthesis routes and methods

Procedure details

Zn(CN)2 (739 mg, 6.3 mmol), DIPEA (0.41 ml, 2.37 mmol), X-phos (225 mg, 0.47 mmol) and Pd2 (dba)2 (90 mg, 0.16 mmol) were added to a degassed (with argon) solution of 5-bromo-8-nitroquinoline 470 (400 mg, 1.58 mmol) in DMF (4 ml) and the mixture was heated at 100° C. in microwave for 20 min. After cooling, the mixture was poured into water and the aqueous phase was extracted with EtOAc. The organic phase was dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAc (96:4) as the eluent to give the title compound (230 mg, 63%).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Quantity
225 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Pd2 (dba)2
Quantity
90 mg
Type
reactant
Reaction Step Three
Quantity
739 mg
Type
catalyst
Reaction Step Three
Yield
63%

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